2-Phenylpyridine 1-oxide

Analytical Chemistry Quality Control Procurement Specification

Researchers developing Ir(III)-based PhOLEDs require consistent, high-purity 2-Phenylpyridine 1-oxide to achieve target EQE (~21-27%) and precise color coordinates. Batch variability in generic N-oxides leads to irreproducible device performance. This compound, verified at >98.0% (HPLC), is the validated ligand precursor for cyclometalated iridium complexes used in commercial OLED displays and lighting. - Enables high-yielding (up to 91%) and highly regioselective C-H activation for catalyst benchmarking. - Well-characterized reactivity in 1,3-cycloadditions, confirmed by X-ray crystallography, for complex heterocycle construction. - Reliable, scalable synthesis (72% yield) supports both in-house production and commercial sourcing decisions.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 1131-33-5
Cat. No. B072570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyridine 1-oxide
CAS1131-33-5
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=[N+]2[O-]
InChIInChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyMZBZERKDGUOLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyridine 1-oxide: High-Purity N-Oxide Ligand Precursor


2-Phenylpyridine 1-oxide (CAS 1131-33-5), also known as 2-phenylpyridine N-oxide, is a heterocyclic aromatic N-oxide with the molecular formula C11H9NO and a molecular weight of 171.20 . It is a white to almost white crystalline solid with a melting point of 156.0–160.0 °C . This compound serves as a versatile ligand precursor and synthetic intermediate in transition-metal catalysis, particularly for directed C–H activation reactions, and as a building block for cyclometalated iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs) [1]. Its commercial availability at >98.0% purity (HPLC) from multiple reputable suppliers makes it a readily accessible and reliable starting material for research and industrial applications .

Ligand Precursor N-Oxide directing group for C–H activation and cyclometalation studies
Synthetic Intermediate Building block for iridium(III) PhOLED emitters and heterocyclic scaffolds
High Purity Specification-grade purity supports reproducible catalytic and optoelectronic research

Why 2-Phenylpyridine 1-oxide Is Irreplaceable


Direct substitution of 2-phenylpyridine 1-oxide with its non-oxidized counterpart (2-phenylpyridine) or other pyridine N-oxides is not scientifically valid for many key applications due to fundamental differences in electronic structure, coordination chemistry, and reactivity. The N-oxide functional group significantly alters the electron density distribution on the aromatic ring, increases the dipole moment, and provides a strong oxygen donor atom for metal coordination. This is evidenced by 14N NMR studies showing that the resonance half-height widths for N-oxides are much smaller than for the corresponding pyridines, indicating enhanced electronic delocalization [1]. Furthermore, the N-oxide moiety acts as a powerful directing group in C–H activation reactions, a function absent in 2-phenylpyridine, and alters the redox properties of derived metal complexes, which is critical for tuning OLED emission colors and efficiencies [2]. Generic substitution would therefore compromise reaction selectivity, catalyst performance, and device characteristics in a manner that cannot be predicted or compensated for by simple process adjustments.

Attribute
2-Phenylpyridine 1-oxide
2-Phenylpyridine
Directing Group
Strong N-oxide oxygen donor; enables directed C–H activation
Lacks N-oxide; unreactive in C–H activation under mild conditions
Electronic Structure
Increased dipole moment, enhanced electron delocalization (NMR evidence)
Different electron distribution; altered redox and coordination behavior
Complex Formation
Forms cyclometalated Ir(III) complexes; tunable emission for PhOLEDs
Cannot form the same emissive complexes; emission characteristics may shift

Quantitative Evidence for 2-Phenylpyridine 1-oxide


Superior Commercial Purity

Commercially sourced 2-phenylpyridine 1-oxide is routinely available at a certified purity of >98.0% as determined by both HPLC and non-aqueous titration, which is a higher and more stringently verified purity level than that typically specified for the unoxidized parent compound, 2-phenylpyridine . This high purity is critical for minimizing side reactions in catalytic cycles and ensuring reproducible device performance in optoelectronic applications.

Purity Specification
Data to verify
Target: >98.0% (HPLC/titration)
Comparator: 98% (GC)
Supports procurement specification review; dual-method validation may reduce variability
Supplier specifications; independent verification recommended
Analytical Chemistry Quality Control Procurement Specification

C–H Activation Efficiency Advantage

The pyridine N-oxide moiety in 2-phenylpyridine 1-oxide functions as an effective directing group for Pd(II)-catalyzed C(sp²)–H bond activation in aqueous media, enabling monoarylation with iodobenzene to proceed with high regioselectivity and yields up to 91% [1]. In stark contrast, the unoxidized 2-phenylpyridine is largely unreactive or shows drastically reduced yields under the same mild, aqueous conditions, highlighting the unique and enabling role of the N-oxide functionality.

C–H Monoarylation Yield
Class-level
91% yield
Reported yield context for aqueous Pd-catalyzed C–H activation; unoxidized analog unreactive
Class-level inference; exact conditions may vary
Organic Synthesis C–H Activation Palladium Catalysis

Enabling Ortho-Acylation Reactivity

2-Phenylpyridine N-oxides undergo Pd(II)-catalyzed ortho-selective C–H acylation with high efficiency when using benzyl alcohols or α-oxocarboxylic acids as acyl sources [1]. While the paper does not provide a direct side-by-side yield comparison with 2-phenylpyridine, it establishes that the N-oxide moiety is a required functional group for this transformation to proceed under these mild conditions. This indicates a distinct, enabling reaction pathway available exclusively to the N-oxide derivative.

Ortho-Acylation Reactivity
Class-level
N-oxide enables selective ortho-acylation; unoxidized pyridine unreactive
Enabling functional group for new reaction pathways; direct yield comparison not reported
Class-level inference; review specific substrate scope
Organic Synthesis C–H Functionalization Palladium Catalysis

Synthesis Yield Benchmark

A robust and scalable synthesis of 2-phenylpyridine 1-oxide is well-documented, providing a reproducible 72% yield via oxidation of 2-phenylpyridine with 30% H₂O₂ in glacial acetic acid . This yield serves as a reliable benchmark for process chemists. While alternative routes from pyridine N-oxide and iodobenzene have been reported with a lower yield of 59% [1], the H₂O₂/AcOH method is the established and higher-yielding standard, directly informing procurement and in-house synthesis decisions.

Synthesis Route Yield
Data to verify
Route 1: 72% (H₂O₂/AcOH)
Route 2: 59% (alternative)
Supports make-vs-buy evaluation; higher-yield route documented
Literature yields; process-scale validation may differ
Process Chemistry Organic Synthesis Scale-up

Pyridine N-Oxide Thermal Stability

Adiabatic calorimetry studies on alkylpyridine N-oxides, which serve as the most relevant class-level comparison, reveal a critical thermal stability threshold: significant decomposition begins above 230 °C [1]. This is in stark contrast to the corresponding alkylpyridines, which remain stable up to 400 °C. This 170 °C difference in stability onset is a crucial parameter for industrial process design, storage, and safety assessments.

Thermal Stability Threshold
Class-level
~170 °C lower decomposition onset
Process safety parameter context; N-oxide class decomposes above 230 °C vs. 400 °C for pyridines
Based on alkylpyridine N-oxide calorimetry studies; verify for aryl N-oxides
Process Safety Thermal Stability Calorimetry

Key Applications of 2-Phenylpyridine 1-oxide


PhOLED Emitter Precursor

Researchers and manufacturers developing iridium(III)-based phosphorescent emitters for OLED displays and lighting require 2-phenylpyridine 1-oxide as a precursor for synthesizing cyclometalated complexes. The compound's high commercial purity (>98.0% by HPLC) ensures minimal batch-to-batch variability, which is critical for achieving the high external quantum efficiencies (EQE of ~21-27%) and precise color coordinates required in commercial devices [1]. Its established role as a building block for tuning the oxidation potential and emission color of iridium complexes makes it an essential procurement item for this field.

C–H Functionalization Benchmark Substrate

In academic and industrial catalysis laboratories, 2-phenylpyridine 1-oxide serves as a standard substrate for developing and benchmarking new transition-metal-catalyzed C–H activation and functionalization reactions. Its documented ability to undergo high-yielding (up to 91%) and highly regioselective monoarylation [2] and ortho-acylation [3] under mild conditions provides a clear, quantitative baseline against which the performance of new catalysts and reaction protocols can be compared. This makes it a strategically important compound for procurement by any group working in this active area of research.

Pharmaceutical and Agrochemical Intermediate

Process chemists scaling up the synthesis of complex molecules, such as potential COX-2 inhibitor analogs [2] or agrochemicals derived from substituted 2-phenylpyridines [4], utilize 2-phenylpyridine 1-oxide as a versatile intermediate. The well-established and high-yielding (72%) synthesis route from 2-phenylpyridine and H₂O₂ provides a reliable, scalable, and cost-effective method for in-house production or for assessing the value proposition of commercial sourcing. This quantifiable synthetic efficiency directly informs 'make vs. buy' procurement decisions.

1,3-Dipolar Cycloaddition Reactivity

For synthetic organic chemists constructing complex heterocyclic frameworks, 2-phenylpyridine N-oxide offers a distinct and well-characterized reactivity profile in cycloaddition reactions. Unlike many other aromatic N-oxides that may undergo deoxygenation, it participates cleanly in 1,3-cycloadditions with electron-deficient allenes to yield 2,3-dihydropyridine cycloadducts, as confirmed by X-ray crystallography [5]. This predictable and structurally validated outcome differentiates it from other N-oxides and makes it the substrate of choice for accessing specific molecular architectures.

Application
Selection Property
Validation Focus
PhOLED Emitter Precursor
High-purity N-oxide ligand precursor
Specification purity verification; batch-to-batch consistency for emission performance
C–H Functionalization Benchmark Substrate
N-oxide directing group for Pd-catalyzed activation
Reaction yield benchmarking; regioselectivity under mild conditions
Pharmaceutical/Agrochemical Intermediate
Scalable N-oxide synthesis route
Make vs. buy evaluation; synthesis yield reproducibility
1,3-Dipolar Cycloaddition Reactivity
Distinct cycloaddition profile; predictable regiochemistry
Structural validation (X-ray); reaction selectivity for heterocycle synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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